

An In-depth Technical Guide to 4-Dodecyloxyphthalonitrile (CAS: 161082-75-3)

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **4-Dodecyloxyphthalonitrile**

Cat. No.: **B573435**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical and physical properties of **4-Dodecyloxyphthalonitrile**, a key intermediate in the synthesis of functional dyes and materials with significant applications in biomedical research. This document details its synthesis, spectroscopic characterization, and known biological relevance, particularly as a precursor to phthalocyanines for Photodynamic Therapy (PDT). Experimental protocols and data are presented to facilitate its use in a research and development setting.

Chemical and Physical Properties

4-Dodecyloxyphthalonitrile, also known as 1,2-Dicyano-4-dodecyloxybenzene, is a substituted aromatic nitrile. The presence of a long dodecyloxy chain imparts significant lipophilicity to the molecule, influencing its solubility and the properties of its derivatives.

General Information

Property	Value
CAS Number	161082-75-3
Molecular Formula	C ₂₀ H ₂₈ N ₂ O
Molecular Weight	312.45 g/mol
Appearance	White to light yellow or light orange powder/crystal
Purity	Typically available in purities ranging from 95% to >99%
Solubility	Soluble in many organic solvents.
Storage	Sealed in a dry environment at room temperature or refrigerated (2-8°C)

Physicochemical Data

Parameter	Predicted Value
TPSA (Topological Polar Surface Area)	56.81 Å ²
LogP (Octanol-Water Partition Coefficient)	5.73
Hydrogen Bond Acceptors	3
Hydrogen Bond Donors	0
Rotatable Bonds	12

Synthesis

The most common and efficient method for the synthesis of **4-Dodecyloxyphthalonitrile** is the Williamson ether synthesis. This reaction involves the nucleophilic substitution of a halide by an alkoxide. In this case, 4-hydroxyphthalonitrile is reacted with 1-bromododecane in the presence of a base.

Experimental Protocol: Williamson Ether Synthesis

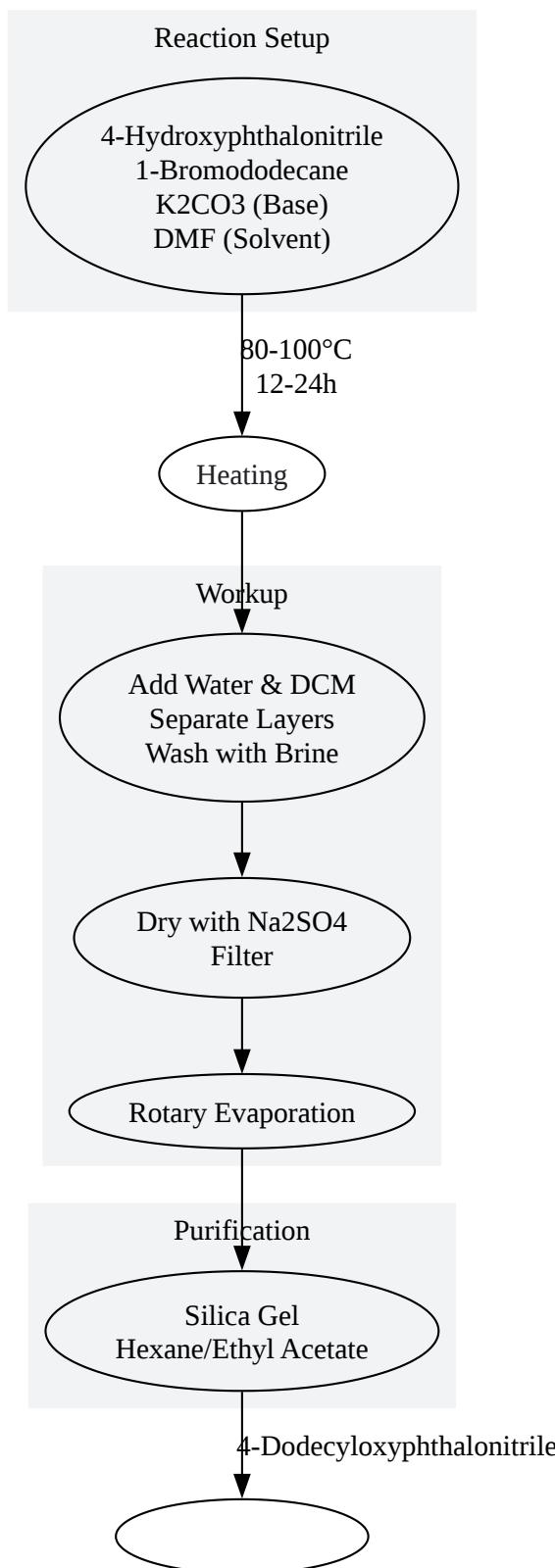
Materials:

- 4-Hydroxyphthalonitrile
- 1-Bromododecane
- Anhydrous Potassium Carbonate (K_2CO_3)
- Anhydrous N,N-Dimethylformamide (DMF)
- Dichloromethane (DCM)
- Deionized Water
- Brine (saturated NaCl solution)
- Anhydrous Sodium Sulfate (Na_2SO_4)
- Round-bottom flask
- Reflux condenser
- Magnetic stirrer and stir bar
- Heating mantle
- Separatory funnel
- Rotary evaporator

Procedure:

- To a round-bottom flask, add 4-hydroxyphthalonitrile (1.0 eq) and anhydrous N,N-dimethylformamide (DMF) to create a solution.
- Add anhydrous potassium carbonate (K_2CO_3 , 2.0 eq) to the solution.
- Add 1-bromododecane (1.2 eq) to the reaction mixture.

- Attach a reflux condenser and heat the mixture to 80-100°C with vigorous stirring.
- Monitor the reaction progress using Thin Layer Chromatography (TLC).
- Once the reaction is complete (typically after 12-24 hours), cool the mixture to room temperature.
- Pour the reaction mixture into a separatory funnel containing deionized water and dichloromethane (DCM).
- Extract the aqueous layer with DCM (3x).
- Combine the organic layers and wash with deionized water and then with brine.
- Dry the organic layer over anhydrous sodium sulfate (Na_2SO_4).
- Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
- Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to obtain pure **4-Dodecyloxyphthalonitrile**.

[Click to download full resolution via product page](#)

Spectroscopic Characterization

Disclaimer: The following spectroscopic data are predicted based on the known structure of **4-Dodecyloxyphthalonitrile** and typical values for similar compounds. Experimental verification is recommended.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Predicted, CDCl₃, 400 MHz):

- δ 7.7-7.8 ppm (m, 1H): Aromatic proton ortho to the nitrile groups.
- δ 7.2-7.3 ppm (m, 2H): Aromatic protons meta and para to the dodecyloxy group.
- δ 4.0-4.1 ppm (t, 2H): -O-CH₂- protons of the dodecyloxy chain.
- δ 1.8-1.9 ppm (p, 2H): -O-CH₂-CH₂- protons of the dodecyloxy chain.
- δ 1.2-1.5 ppm (m, 18H): Methylene protons of the dodecyl chain.
- δ 0.8-0.9 ppm (t, 3H): Terminal methyl (-CH₃) protons of the dodecyl chain.

¹³C NMR (Predicted, CDCl₃, 100 MHz):

- δ 162-163 ppm: Aromatic carbon attached to the oxygen.
- δ 134-135 ppm: Aromatic carbons ortho to the nitrile groups.
- δ 120-121 ppm: Aromatic carbon meta to the dodecyloxy group.
- δ 118-119 ppm: Aromatic carbon para to the dodecyloxy group.
- δ 115-117 ppm: Nitrile carbons (-C≡N).
- δ 108-109 ppm: Aromatic carbon attached to the nitrile groups.
- δ 68-69 ppm: -O-CH₂- carbon of the dodecyloxy chain.
- δ 31-32 ppm, 29-30 ppm, 25-26 ppm, 22-23 ppm: Methylene carbons of the dodecyl chain.

- δ 14-15 ppm: Terminal methyl (-CH₃) carbon of the dodecyl chain.

Infrared (IR) Spectroscopy

Wavenumber (cm ⁻¹)	Assignment
~2920-2850	C-H stretching (aliphatic)
~2230	C≡N stretching (nitrile)
~1600, ~1500	C=C stretching (aromatic)
~1250	C-O stretching (aryl ether)

Mass Spectrometry (MS)

- Molecular Ion (M⁺): m/z = 312.22
- Major Fragmentation Patterns:
 - Loss of the dodecyl chain via cleavage of the ether bond.
 - Fragmentation of the alkyl chain, leading to a series of peaks separated by 14 Da (CH₂).

Biological Relevance and Applications in Drug Development

While **4-Dodecyloxyphthalonitrile** is primarily used as a synthetic intermediate, its derivatives, particularly phthalocyanines, have significant applications in drug development. Substituted phthalonitriles and their resulting macrocycles have also been investigated for their intrinsic biological activities.

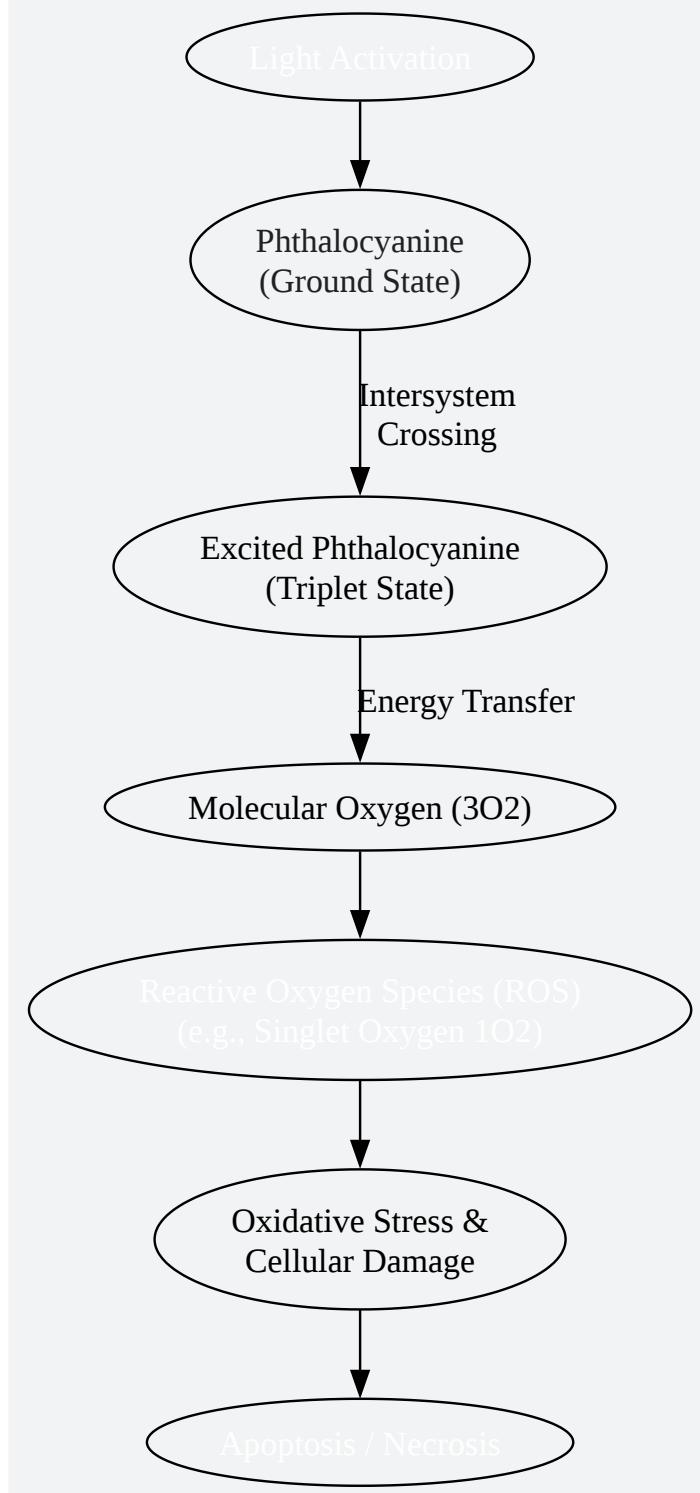
Precursor for Phthalocyanine-Based Photosensitizers in Photodynamic Therapy (PDT)

4-Dodecyloxyphthalonitrile is a key precursor for the synthesis of tetra-substituted phthalocyanines. These macrocyclic compounds are highly effective photosensitizers in Photodynamic Therapy (PDT), a non-invasive treatment modality for various cancers and other diseases.

Mechanism of Photodynamic Therapy:

- A photosensitizer (e.g., a phthalocyanine derivative) is administered and preferentially accumulates in target tissues, such as tumors.
- The target tissue is irradiated with light of a specific wavelength that is absorbed by the photosensitizer.
- The absorbed light energy excites the photosensitizer from its ground state to a singlet excited state, which can then transition to a longer-lived triplet excited state.
- The triplet-state photosensitizer can then transfer its energy to molecular oxygen (Type II mechanism), generating highly reactive singlet oxygen (${}^1\text{O}_2$). It can also react with other molecules to produce other reactive oxygen species (ROS) (Type I mechanism).
- The generated ROS cause oxidative damage to cellular components, leading to apoptosis, necrosis, and vascular damage in the target tissue, ultimately resulting in cell death.

Photodynamic Therapy (PDT) Signaling Pathway

[Click to download full resolution via product page](#)

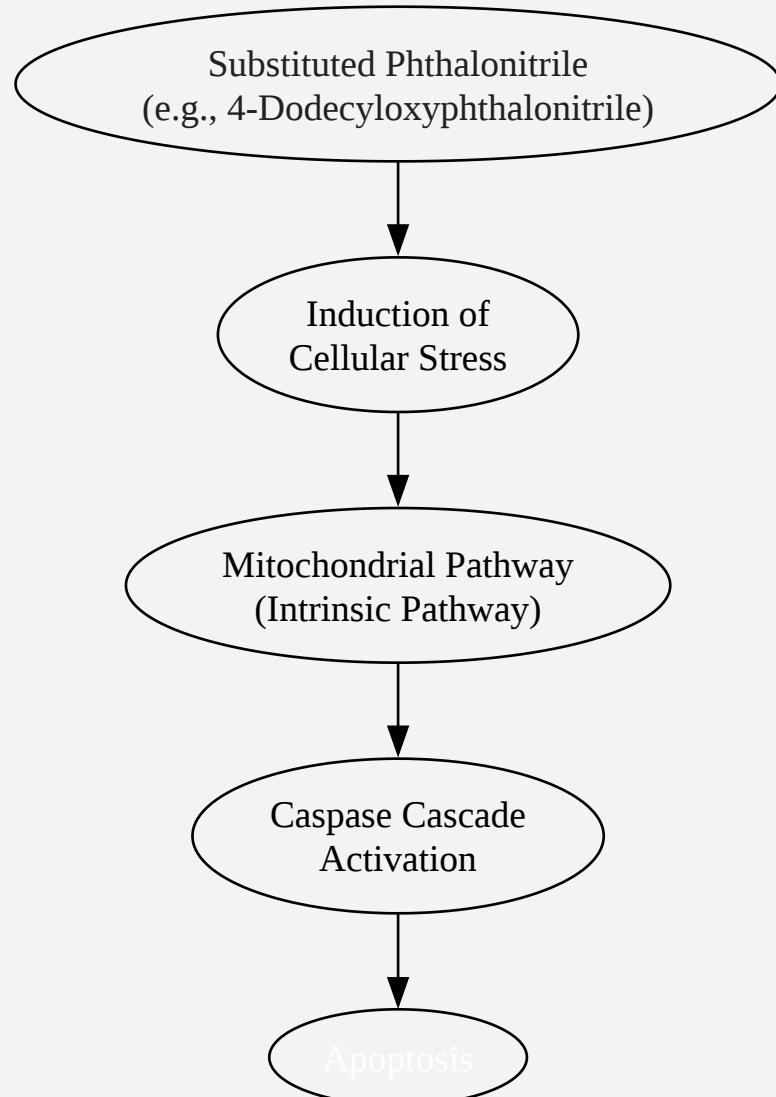
Potential Direct Biological Activities

Studies on various substituted phthalonitriles have indicated potential for direct biological activity, including:

- Anticancer and Cytotoxic Effects: Some phthalonitrile derivatives have demonstrated cytotoxic activity against various cancer cell lines. The proposed mechanisms often involve the induction of apoptosis.
- Antioxidant Properties: Certain phthalonitrile compounds have shown antioxidant activity, which could be beneficial in mitigating diseases associated with oxidative stress.
- Antimicrobial Activity: Phthalonitrile-based compounds are also being explored for their potential as antimicrobial agents.

The long dodecyloxy chain in **4-Dodecyloxyphthalonitrile** is expected to enhance its lipophilicity, which may facilitate its transport across cell membranes and influence its pharmacokinetic and pharmacodynamic properties.

Hypothetical Apoptosis Pathway for Phthalonitrile Derivatives



[Click to download full resolution via product page](#)

Safety and Handling

4-Dodecyloxyphthalonitrile is classified as harmful. Standard laboratory safety precautions should be observed when handling this compound.

- Hazard Statements: Harmful if swallowed, in contact with skin, or if inhaled.
- Precautionary Measures:

- Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.
- Work in a well-ventilated area or use a fume hood.
- Avoid breathing dust, fumes, or vapors.
- Wash hands thoroughly after handling.

- First Aid:
 - If swallowed: Call a poison control center or doctor immediately.
 - If on skin: Wash with plenty of soap and water.
 - If inhaled: Move person to fresh air.
 - If in eyes: Rinse cautiously with water for several minutes.

Conclusion

4-Dodecyloxyphthalonitrile is a valuable and versatile chemical intermediate with significant potential in the development of advanced materials and therapeutic agents. Its primary role as a precursor to phthalocyanine-based photosensitizers for Photodynamic Therapy highlights its importance in the field of drug development. Further research into the direct biological activities of this and related substituted phthalonitriles may unveil new therapeutic opportunities. This guide provides the necessary technical information to support the synthesis, characterization, and application of **4-Dodecyloxyphthalonitrile** in a research setting.

- To cite this document: BenchChem. [An In-depth Technical Guide to 4-Dodecyloxyphthalonitrile (CAS: 161082-75-3)]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b573435#4-dodecyloxyphthalonitrile-cas-number-161082-75-3-properties>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com